BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride

Lipophilicity Drug-likeness Medicinal Chemistry

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride (CAS 1410793-11-1, molecular formula C₁₅H₈Cl₂FNO₂S₂, molecular weight 388.3 g/mol) is a heterocyclic sulfonyl chloride building block characterized by a 1,3-thiazole core bearing a 4-chlorophenyl group at position 2 and a 4-fluorophenyl group at position 5, with the reactive sulfonyl chloride at position 4. The compound is listed in PubChem under CID 71668515 and is commercially available from multiple vendors at ≥98% purity for research and development use.

Molecular Formula C15H8Cl2FNO2S2
Molecular Weight 388.25
CAS No. 1410793-11-1
Cat. No. B2694336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride
CAS1410793-11-1
Molecular FormulaC15H8Cl2FNO2S2
Molecular Weight388.25
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl)F
InChIInChI=1S/C15H8Cl2FNO2S2/c16-11-5-1-10(2-6-11)14-19-15(23(17,20)21)13(22-14)9-3-7-12(18)8-4-9/h1-8H
InChIKeyHSYYKVMTHJJJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride (CAS 1410793-11-1): Compound Identity and Procurement Baseline


2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride (CAS 1410793-11-1, molecular formula C₁₅H₈Cl₂FNO₂S₂, molecular weight 388.3 g/mol) is a heterocyclic sulfonyl chloride building block characterized by a 1,3-thiazole core bearing a 4-chlorophenyl group at position 2 and a 4-fluorophenyl group at position 5, with the reactive sulfonyl chloride at position 4 [1]. The compound is listed in PubChem under CID 71668515 and is commercially available from multiple vendors at ≥98% purity for research and development use . It belongs to the broader class of 1,3-thiazole-4-sulfonyl chlorides, which serve as key intermediates for generating sulfonamide and sulfonate ester derivatives with potential applications in medicinal chemistry and agrochemical discovery [2].

Why In-Class Thiazole Sulfonyl Chlorides Cannot Simply Replace 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride


Generic substitution among thiazole-4-sulfonyl chlorides is unreliable because both the electronic character and steric profile of the aryl substituents at positions 2 and 5 directly govern the reactivity of the sulfonyl chloride group and the downstream biological or physicochemical performance of derived sulfonamides [1]. The simultaneous presence of an electron-withdrawing 4-chlorophenyl at position 2 and a 4-fluorophenyl at position 5 creates a distinctive electronic environment that cannot be replicated by analogs bearing only one halogenated aryl ring or by those with different halogen substitution patterns [2]. This dual-halogen topology influences the computed lipophilicity (XLogP3-AA = 5.4) and the hydrogen-bond acceptor count (5), parameters that are critical for membrane permeability and target engagement in medicinal chemistry campaigns [1][3]. Procurement of a structurally mismatched sulfonyl chloride would yield sulfonamide libraries with divergent property spaces, undermining structure-activity relationship (SAR) reproducibility and hit-to-lead progression.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride vs. Closest Analogs


Lipophilicity Comparison: XLogP3-AA of Target Compound vs. 5-Phenyl and Mono-Aryl Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is 5.4, compared to 5.3 for the 5-phenyl analog (lacking the 4-fluoro substituent) and 3.6 for the mono-aryl analog 2-(4-chlorophenyl)-1,3-thiazole-4-sulfonyl chloride, as reported in PubChem computed properties [1][2][3]. This represents a 0.1 log unit increase over the des-fluoro analog and a 1.8 log unit increase over the mono-aryl analog, corresponding to an approximately 1.3-fold and 63-fold higher theoretical partition coefficient, respectively.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen Bond Acceptor Count: Dual Halogen Substitution Expands Intermolecular Interaction Capacity

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride presents a hydrogen bond acceptor count of 5 (attributed to the sulfonyl oxygens, thiazole nitrogen, fluorine atom, and chlorine atom), compared to 4 for the 5-phenyl analog which lacks the fluorine acceptor site [1][2]. This additional H-bond acceptor, arising from the 4-fluorophenyl substituent, may enable an extra intermolecular interaction with biological targets or influence crystal packing in solid-state formulations.

Hydrogen bonding Target engagement Medicinal Chemistry

Class-Level Evidence: Thiazole-4-sulfonamide Derivatives Exhibit Antitumor Activity Across 60 Cancer Cell Lines

Although no direct antitumor data are available for sulfonamides derived specifically from the target compound, structurally analogous 5-phenyl-1,3-thiazole-4-sulfonamides were evaluated against the NCI-60 human tumor cell line panel at a single concentration of 1 × 10⁻⁵ M, and several derivatives showed growth percentages indicative of antiproliferative activity [1]. The target compound's differentiated dual-halogen substitution pattern (4-Cl + 4-F) is expected to modulate the antitumor potency and selectivity profile of derived sulfonamides relative to the reported 5-phenyl-unsubstituted analogs.

Anticancer Sulfonamide NCI-60 Screening

Sulfonyl Chloride Positional Isomerism: 4-SO₂Cl Enables Distinct Reactivity vs. 5-SO₂Cl Analogs

The sulfonyl chloride group at position 4 of the thiazole ring in the target compound is synthetically distinct from the isomeric 5-sulfonyl chloride analogs. In the Hantzsch-type thiazole synthesis, the 4-position is directly amenable to sulfonylation via oxidative chlorination of the corresponding 4-benzylthio intermediate, whereas 5-sulfonyl chloride derivatives require alternative synthetic routes [1]. The 4-sulfonyl chloride orientation places the reactive electrophilic center adjacent to the thiazole nitrogen, potentially influencing the electronic character and nucleophilic substitution kinetics compared to 5-substituted isomers [1].

Regioselectivity Sulfonamide synthesis Building block

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is available from multiple vendors at a standard purity of ≥98% (ChemScene Cat. CS-0576859; Leyan Product No. 1647525) . In comparison, the 5-phenyl analog (CAS 1410792-91-4) is also commercially offered, but the target compound's specific dual-halogen substitution pattern is listed in fewer supplier catalogs, indicating a higher degree of structural specialization and potentially limited substitutability in procurement scenarios .

Procurement Purity Supply chain

Procurement-Relevant Application Scenarios for 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride


Diversified Sulfonamide Library Synthesis for Anticancer SAR Exploration

The target compound serves as a key electrophilic building block for generating structurally diverse sulfonamide libraries by reaction with primary and secondary amines (e.g., piperidine, morpholine, piperazine, tetrahydrothiophene-1,1-dione). Based on established methodology for analogous 5-phenyl-1,3-thiazole-4-sulfonyl chlorides, amination proceeds in dioxane with triethylamine, yielding sulfonamides in 70–85% yield [1]. The resulting sulfonamides can be screened against the NCI-60 cancer cell line panel at 1 × 10⁻⁵ M, following the validated protocol that has already demonstrated antiproliferative activity for structurally related thiazole-4-sulfonamides [1]. The 4-fluorophenyl substituent at position 5 provides a distinct electronic and lipophilic profile (XLogP3-AA = 5.4) relative to the published 5-phenyl analogs (XLogP3-AA = 5.3), enabling exploration of halogen-dependent SAR trends [2].

Carbonic Anhydrase Inhibitor Development Leveraging Dual Halogen Substitution

Thiazole-bearing sulfonamides have demonstrated inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II, with the most active compound (5b) in one series achieving an IC₅₀ of 0.35 μM and Kᵢ of 0.33 μM [1]. The target compound's sulfonyl chloride group enables direct conjugation with amine-containing zinc-binding groups to generate candidate carbonic anhydrase inhibitors. The dual 4-Cl/4-F substitution pattern, which differentiates it from previously studied mono-halogen thiazole sulfonamides, may confer altered isoform selectivity and binding kinetics due to the additional hydrogen bond acceptor (count = 5 vs. 4 for the des-fluoro analog) and modulated lipophilicity [2].

COX-2 Selective Inhibitor Scaffold Generation

Sulfonyl-substituted 4,5-diarylthiazoles have been established as a validated scaffold for selective cyclooxygenase-2 (COX-2) inhibition, with certain derivatives displaying exceptional COX-2 selectivity over COX-1 [1]. The target compound, bearing the requisite 4,5-diaryl substitution pattern on the thiazole core, is a direct precursor for generating sulfonamide-substituted 4,5-diarylthiazole analogs. The 4-fluorophenyl group at position 5 offers a distinct electronic environment compared to previously explored methylsulfonyl-substituted 4,5-diarylthiazoles, potentially yielding differentiated COX-2 selectivity profiles [1].

Physicochemical Property Modulation in Lead Optimization Campaigns

The computed physicochemical properties of the target compound—including XLogP3-AA of 5.4, topological polar surface area (TPSA) of 83.7 Ų, 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds [1]—position it as a moderately lipophilic, CNS-permeable-adjacent building block. When compared to the 5-phenyl analog (XLogP3-AA = 5.3, H-bond acceptors = 4) [2] and the mono-aryl analog (XLogP3-AA = 3.6) [3], the target compound occupies a distinct property niche. This differential physicochemical profile makes it a strategic choice for lead optimization programs requiring fine-tuning of lipophilicity and hydrogen-bonding capacity without altering the core thiazole-sulfonamide pharmacophore.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.